Cas no 2138133-10-3 (3-Furancarboxylic acid, 2-cyclopropyl-5-(cyclopropylmethyl)-)

3-Furancarboxylic acid, 2-cyclopropyl-5-(cyclopropylmethyl)- structure
2138133-10-3 structure
Product Name:3-Furancarboxylic acid, 2-cyclopropyl-5-(cyclopropylmethyl)-
CAS No:2138133-10-3
MF:C12H14O3
MW:206.237763881683
CID:5258986
Update Time:2025-07-15

3-Furancarboxylic acid, 2-cyclopropyl-5-(cyclopropylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • 3-Furancarboxylic acid, 2-cyclopropyl-5-(cyclopropylmethyl)-
    • Inchi: 1S/C12H14O3/c13-12(14)10-6-9(5-7-1-2-7)15-11(10)8-3-4-8/h6-8H,1-5H2,(H,13,14)
    • InChI Key: ZTANIGUNYFUEPQ-UHFFFAOYSA-N
    • SMILES: O1C(CC2CC2)=CC(C(O)=O)=C1C1CC1

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Additional information on 3-Furancarboxylic acid, 2-cyclopropyl-5-(cyclopropylmethyl)-

3-Furancarboxylic acid, 2-cyclopropyl-5-(cyclopropylmethyl)- (CAS No. 2138133-10-3): A Comprehensive Overview

3-Furancarboxylic acid, 2-cyclopropyl-5-(cyclopropylmethyl)-, identified by its Chemical Abstracts Service (CAS) number CAS No. 2138133-10-3, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of furan derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of multiple cyclopropyl substituents in its molecular structure imparts unique electronic and steric properties, making it a subject of intense study for its pharmacological profile.

The molecular framework of 3-Furancarboxylic acid, 2-cyclopropyl-5-(cyclopropylmethyl)- consists of a furan ring substituted with a carboxylic acid group at the 3-position and two cyclopropyl groups at the 2- and 5-positions, respectively. The cyclopropylmethyl group further enhances the complexity of the molecule, influencing its reactivity and interactions with biological targets. This specific arrangement of functional groups has been strategically designed to explore novel pharmacological pathways, particularly in the context of developing next-generation therapeutic agents.

In recent years, there has been a surge in research focused on identifying and synthesizing new molecules with potential therapeutic benefits. Furan derivatives, due to their heterocyclic nature, have shown promise in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer therapies. The compound 3-Furancarboxylic acid, 2-cyclopropyl-5-(cyclopropylmethyl)- is no exception and has been studied for its potential role in modulating biological pathways associated with these conditions.

One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. By leveraging computational chemistry and molecular modeling techniques, researchers have been able to predict how this molecule might interact with biological targets such as enzymes and receptors. These interactions are crucial for understanding its potential pharmacological effects and for designing derivatives with enhanced activity and selectivity.

The synthesis of 3-Furancarboxylic acid, 2-cyclopropyl-5-(cyclopropylmethyl)- presents unique challenges due to the presence of multiple stereocenters and sensitive functional groups. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the desired molecular architecture with high precision. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also underscore the importance of robust synthetic routes in drug discovery.

Evaluation of the pharmacological properties of 3-Furancarboxylic acid, 2-cyclopropyl-5-(cyclopropylmethyl)- has revealed intriguing findings that warrant further investigation. Preclinical studies have indicated that this compound exhibits notable activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, preliminary data suggest that it may have anti-inflammatory properties by modulating key signaling pathways involved in inflammation.

The structural features of this compound also make it an attractive scaffold for developing new drugs through structure-based drug design. By understanding how the cyclopropyl groups and other substituents influence its binding affinity and selectivity, researchers can make informed modifications to enhance its therapeutic potential. This approach aligns with the growing trend in pharmaceutical development towards rational drug design, where compounds are designed based on detailed knowledge of their interactions with biological targets.

In conclusion, 3-Furancarboxylic acid, 2-cyclopropyl-5-(cyclopropylmethyl)- (CAS No. 2138133-10-3) represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features and demonstrated biological activity make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new insights into its pharmacological properties, this compound holds significant potential for contributing to advancements in healthcare.

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